4-Methyl-1,2,3,4-tetrahydroquinoline 4-Methyl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 19343-78-3
VCID: VC21025190
InChI: InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3
SMILES: CC1CCNC2=CC=CC=C12
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

4-Methyl-1,2,3,4-tetrahydroquinoline

CAS No.: 19343-78-3

Cat. No.: VC21025190

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,2,3,4-tetrahydroquinoline - 19343-78-3

Specification

CAS No. 19343-78-3
Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name 4-methyl-1,2,3,4-tetrahydroquinoline
Standard InChI InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3
Standard InChI Key OXNZWCYNCDWCJA-UHFFFAOYSA-N
SMILES CC1CCNC2=CC=CC=C12
Canonical SMILES CC1CCNC2=CC=CC=C12

Introduction

Physical and Chemical Properties

Physical Properties

The physical properties of 4-Methyl-1,2,3,4-tetrahydroquinoline are summarized in Table 1.

Table 1: Physical Properties of 4-Methyl-1,2,3,4-tetrahydroquinoline

PropertyValueReference
Molecular FormulaC₁₀H₁₃N
Molecular Weight147.22 g/mol
CAS Number19343-78-3
IUPAC Name4-methyl-1,2,3,4-tetrahydroquinoline
AppearanceNot specified in sources-
State at Room TemperatureLikely liquid (based on similar compounds)-
SolubilityLimited information, likely soluble in common organic solvents

Chemical Properties

4-Methyl-1,2,3,4-tetrahydroquinoline possesses chemical reactivity typical of secondary amines and aromatic systems. The secondary amine (-NH-) in the molecule can participate in various reactions including:

  • N-acylation reactions to form amides

  • N-alkylation to form tertiary amines

  • Oxidation reactions leading to quinoline derivatives

  • Reduction to form fully saturated derivatives

The presence of the methyl group at the 4-position enhances its chemical stability compared to unsubstituted 1,2,3,4-tetrahydroquinoline. This methyl substitution affects the electron density distribution in the molecule, influencing its reactivity patterns particularly in electrophilic substitution reactions on the aromatic ring.

Synthesis Methods

Traditional Synthesis

Several traditional methods exist for synthesizing 4-Methyl-1,2,3,4-tetrahydroquinoline, with the most common approaches involving:

  • Reduction of 4-methylquinoline: Selective reduction of the pyridine portion of quinoline using appropriate reducing agents yields the tetrahydro derivative.

  • Povarov reaction: This involves a cycloaddition reaction between anilines, aldehydes, and alkenes, often catalyzed by acids. The reaction conditions typically involve heating the mixture to temperatures ranging from 80°C to 120°C .

  • Hydrogenation of quinolines: Catalytic hydrogenation using transition metal catalysts can selectively reduce the heterocyclic ring of quinoline derivatives to yield tetrahydroquinolines .

Mechanochemical Synthesis

Recent advances in green chemistry have introduced mechanochemical approaches to synthesizing 4-Methyl-1,2,3,4-tetrahydroquinoline and related compounds. These solvent-free or solvent-reduced methods utilize mechanical energy through techniques such as ball milling.

A notable example is the mechanochemical aza-vinylogous Povarov reaction, which can be performed using a vibratory ball mill operating at 20 Hz with zirconium oxide balls and milling jar. This approach offers several advantages:

  • Reduced or eliminated solvent usage

  • Faster reaction times

  • Often higher yields and improved stereoselectivity

  • More environmentally friendly synthesis routes

The mechanochemical method has been successfully applied to create highly functionalized tetrahydroquinolines with substitution at multiple positions, including the C-4 position where the methyl group is located in 4-Methyl-1,2,3,4-tetrahydroquinoline .

Hydrogenation Methods

Selective hydrogenation represents another important approach for synthesizing 4-Methyl-1,2,3,4-tetrahydroquinoline. Modern heterogeneous catalytic protocols have been developed that allow for user-friendly and eco-friendly hydrogenation of quinoline derivatives.

Research demonstrates that the selectivity of the catalytic transformation can be tuned by proper variation of catalyst loadings and physical reaction parameters. This approach has been applied for the synthesis of various 1,2,3,4-tetrahydroquinolines, which are precursors to important biologically active compounds .

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis of 4-Methyl-1,2,3,4-tetrahydroquinoline reveals characteristic fragmentation patterns that can be useful for its identification. Studies on tetrahydroquinolines have shown that the spectra are characterized by fragment ions at M-1, M-15, and M-16, where M represents the molecular ion peak .

Specifically for 4-Methyl-1,2,3,4-tetrahydroquinoline, the substitution of a hydrogen by a methyl group in the 4-position results in an intense M-15 peak, corresponding to the loss of a methyl radical. This fragmentation pattern is distinct from other methyl-substituted tetrahydroquinolines, such as 3-methyl derivatives that show a predominant peak at M-29 .

Biological Activities and Applications

Material Science Applications

Beyond pharmaceutical applications, tetrahydroquinoline derivatives have potential applications in material science. Some tetrahydroquinoline derivatives have been explored for their applications in:

  • Organic light-emitting diodes (OLEDs)

  • Functional materials with specific optoelectronic properties

  • Synthetic intermediates for more complex molecular architectures

The unique structural features of 4-Methyl-1,2,3,4-tetrahydroquinoline, particularly the presence of the reactive amine group, allow for further chemical transformations, potentially leading to novel functional molecules for material science applications.

Hazard TypeClassificationStatementsReference
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Skin IrritationNot specifiedH315: Causes skin irritation
Eye IrritationNot specifiedH319: Causes serious eye irritation
RespiratoryNot specifiedH335: May cause respiratory irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
EnvironmentalChronic Category 2H411: Toxic to aquatic life with long lasting effects

Comparison with Similar Compounds

4-Methyl-1,2,3,4-tetrahydroquinoline is part of a family of related tetrahydroquinoline compounds that differ in the position and nature of substituents. Table 3 provides a comparison with structurally similar compounds:

Table 3: Comparison of 4-Methyl-1,2,3,4-tetrahydroquinoline with Related Compounds

CompoundStructure CharacteristicsKey DifferencesReference
1,2,3,4-TetrahydroquinolineBasic bicyclic structure without methyl groupLacks the methyl group at 4-position
6-Methyl-1,2,3,4-tetrahydroquinolineMethyl group at 6-position on the benzene ringMethyl group located on the aromatic ring instead of at 4-position
4,6-Dimethyl-1,2,3,4-tetrahydroquinolineMethyl groups at both 4 and 6 positionsAdditional methyl group at 6-position enhances stability and reactivity
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acidCarboxylic acid group at 8-positionAdditional carboxylic acid functional group increases polarity and reactivity
4-Methyl-1,2,3,4-tetrahydroquinolin-7-olHydroxyl group at 7-positionAdditional hydroxyl group increases polarity and hydrogen bonding capability

The presence of the methyl group at the 4-position in 4-Methyl-1,2,3,4-tetrahydroquinoline creates a chiral center and influences its chemical reactivity and biological properties compared to unsubstituted 1,2,3,4-tetrahydroquinoline. This structural feature makes it distinct from isomers where the methyl group is attached to the aromatic ring, as in 6-Methyl-1,2,3,4-tetrahydroquinoline.

Research Trends and Future Directions

Current research involving 4-Methyl-1,2,3,4-tetrahydroquinoline and related compounds focuses on several key areas:

  • Green synthesis methods: Developing environmentally friendly synthesis routes, such as mechanochemical approaches that reduce or eliminate solvent usage and potentially improve yields and stereoselectivity .

  • Catalytic hydrogenation: Improving heterogeneous catalytic protocols for the selective hydrogenation of quinoline derivatives to tetrahydroquinolines with better control over selectivity and reaction conditions .

  • Pharmaceutical applications: Exploring the potential of tetrahydroquinoline derivatives as scaffolds for developing new drugs, particularly in areas such as antimalarial, anticancer, and neurological treatments .

  • Material science applications: Investigating the optoelectronic properties of tetrahydroquinoline derivatives for applications in materials such as OLEDs and other functional materials.

Future research directions may include:

  • Comprehensive studies on the structure-activity relationships of 4-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives

  • Development of asymmetric synthesis methods to selectively produce specific stereoisomers

  • Exploration of novel biological activities and mechanisms of action

  • Integration into complex molecular architectures for advanced material applications

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